2-amino-3-((E)-4-(decyloxy)benzylideneamino)maleonitrile
Description
(Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile is a complex organic compound with a unique structure that includes both amino and nitrile functional groups
Properties
Molecular Formula |
C21H28N4O |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile |
InChI |
InChI=1S/C21H28N4O/c1-2-3-4-5-6-7-8-9-14-26-19-12-10-18(11-13-19)17-25-21(16-23)20(24)15-22/h10-13,17H,2-9,14,24H2,1H3 |
InChI Key |
NKFIQJBPYKCCSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=NC(=C(C#N)N)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of (Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile typically involves a multi-step process. One common method includes the condensation of 4-decoxybenzaldehyde with 2-amino-3-butenedinitrile under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the nitrile group can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Scientific Research Applications
(Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds to (Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile include:
2,3-bis[(4-diethylamino-2-hydroxybenzylidene)amino]but-2-enedinitrile: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
N,N-Diethyl-2-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile: Another related compound with different alkyl groups, affecting its reactivity and applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
